molecular formula C16H14Cl2O2 B3021850 2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone CAS No. 898775-13-8

2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone

Cat. No.: B3021850
CAS No.: 898775-13-8
M. Wt: 309.2 g/mol
InChI Key: KBGLSTBUAICBNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-Dichloro-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O2 and a molecular weight of 309.19 g/mol . This compound is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, along with a propiophenone moiety. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 2,3-dichlorobenzaldehyde with 3-methoxyphenylacetic acid under acidic conditions. The reaction proceeds through a Friedel-Crafts acylation mechanism, where the acyl group from the 3-methoxyphenylacetic acid is introduced to the aromatic ring of the 2,3-dichlorobenzaldehyde.

Industrial Production Methods

In industrial settings, the production of 2’,3’-Dichloro-3-(3-methoxyphenyl)propiophenone is carried out in large-scale reactors under controlled temperature and pressure conditions. The use of catalysts such as aluminum chloride or boron trifluoride is common to enhance the reaction rate and yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Derivatives with substituted functional groups.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Dichloro-3-(3-methoxyphenyl)propiophenone is unique due to its specific arrangement of chlorine atoms and the methoxy group, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-12-5-2-4-11(10-12)8-9-15(19)13-6-3-7-14(17)16(13)18/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGLSTBUAICBNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644246
Record name 1-(2,3-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-13-8
Record name 1-Propanone, 1-(2,3-dichlorophenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dichlorophenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone
Reactant of Route 4
Reactant of Route 4
2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.